molecular formula C16H24N2O2 B13554938 2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

2-M-Tolyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B13554938
M. Wt: 276.37 g/mol
InChI Key: UBFWLZQRYZGEKW-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-methylphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-methylphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-methylphenylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .

Industrial Production Methods

Industrial production of tert-butyl 2-(3-methylphenyl)piperazine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification methods ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-methylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized piperazine derivatives .

Scientific Research Applications

Tert-butyl 2-(3-methylphenyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-methylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
  • 1-Boc-piperazine

Uniqueness

Tert-butyl 2-(3-methylphenyl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 2-(3-methylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-12-6-5-7-13(10-12)14-11-17-8-9-18(14)15(19)20-16(2,3)4/h5-7,10,14,17H,8-9,11H2,1-4H3

InChI Key

UBFWLZQRYZGEKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CNCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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